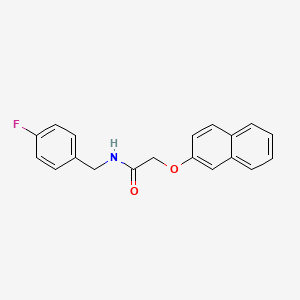
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine, also known as Prazosin, is a medication used to treat high blood pressure and anxiety disorders. It belongs to the class of drugs known as alpha-blockers, which work by relaxing the blood vessels and allowing blood to flow more easily through them. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and biochemical and physiological effects of Prazosin.
作用機序
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine works by blocking the action of alpha-adrenergic receptors, which are found in the smooth muscles of blood vessels. By blocking these receptors, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine causes the muscles to relax, which leads to a decrease in blood pressure. In addition to its effects on blood pressure, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine also has anxiolytic properties, which may be related to its ability to block the action of adrenaline in the brain.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on blood pressure and anxiety, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of a variety of medical conditions, including cardiovascular disease and cancer.
実験室実験の利点と制限
One of the advantages of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine as a research tool is its specificity for alpha-adrenergic receptors. This allows researchers to selectively target these receptors and study their effects on various physiological processes. However, one limitation of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.
将来の方向性
There are many potential future applications for 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine in both clinical and research settings. One area of research that shows promise is the use of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine in combination with other drugs for the treatment of cancer. Studies have shown that 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can enhance the effectiveness of chemotherapy drugs by increasing their uptake into cancer cells. Other potential future directions for research on 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine include its use in the treatment of other anxiety disorders, such as social anxiety disorder and generalized anxiety disorder, and its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is a compound that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its specificity for alpha-adrenergic receptors and its ability to reduce inflammation and oxidative stress make it a promising research tool for studying the physiological effects of these receptors. With ongoing research, it is likely that new applications for 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine will continue to be discovered in the future.
合成法
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-pyridinylmethylamine to form the intermediate 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine.
科学的研究の応用
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can reduce the symptoms of PTSD, such as nightmares and flashbacks, by blocking the action of adrenaline in the brain.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORRAMDPAOUVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-4-(pyridin-4-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

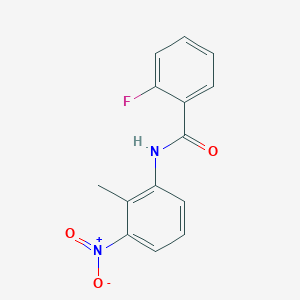
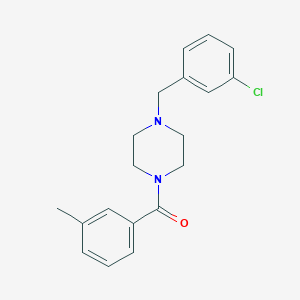

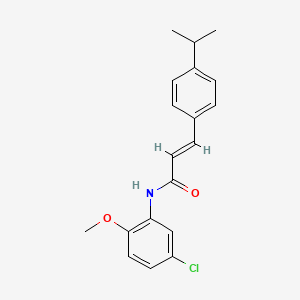
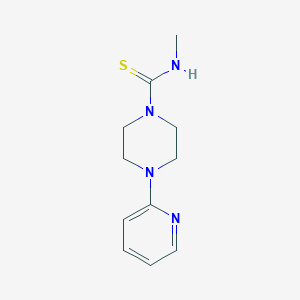
![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
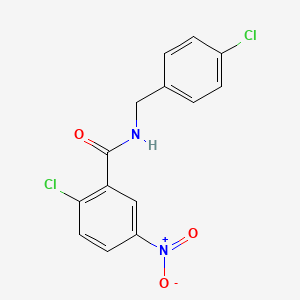
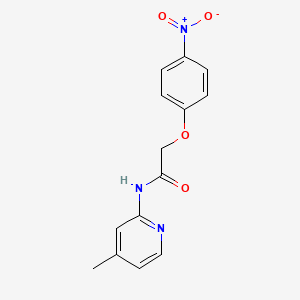
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
